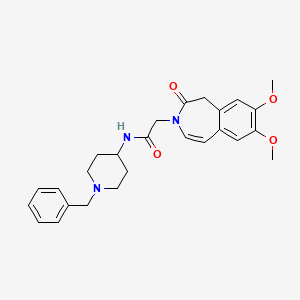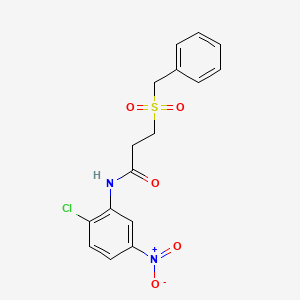![molecular formula C21H30N4O5S B11014822 5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11014822.png)
5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a piperazine ring, and sulfonyl and phenyl substituents, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the piperazine and sulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-dione derivatives and piperazine-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and functional groups. The uniqueness of 5-{2-OXO-2-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-3-[4-(PROPAN-2-ISOPROPYL)PHENYL]IMIDAZOLIDINE-2,4-DIONE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C21H30N4O5S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
5-[2-oxo-2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H30N4O5S/c1-14(2)16-5-7-17(8-6-16)25-20(27)18(22-21(25)28)13-19(26)23-9-11-24(12-10-23)31(29,30)15(3)4/h5-8,14-15,18H,9-13H2,1-4H3,(H,22,28) |
Clé InChI |
YZQJDIDGVYVYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11014740.png)
![1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11014752.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11014755.png)
![methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate](/img/structure/B11014769.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B11014773.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014781.png)

![(2E)-2,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11014809.png)


![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11014833.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11014839.png)
![2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11014842.png)
![N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014843.png)
